molecular formula C16H17N3O3S B4117952 N-(2-methoxy-5-methylphenyl)-N'-(2-methyl-4-nitrophenyl)thiourea

N-(2-methoxy-5-methylphenyl)-N'-(2-methyl-4-nitrophenyl)thiourea

Cat. No. B4117952
M. Wt: 331.4 g/mol
InChI Key: DJOFSEHCIBPMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-N'-(2-methyl-4-nitrophenyl)thiourea is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various fields, including agriculture, medicine, and biochemistry.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-(2-methyl-4-nitrophenyl)thiourea is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins. This inhibition leads to the disruption of various biochemical pathways, which ultimately leads to the death of the target organism or cell.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-N'-(2-methyl-4-nitrophenyl)thiourea has various biochemical and physiological effects. This compound is known to inhibit the activity of certain enzymes and proteins, which leads to the disruption of various biochemical pathways. This disruption ultimately leads to the death of the target organism or cell. In addition, this compound is also known to have antioxidant properties, which makes it useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-methylphenyl)-N'-(2-methyl-4-nitrophenyl)thiourea has several advantages and limitations for lab experiments. One of the advantages of this compound is that it is widely available and relatively inexpensive. This makes it easy to obtain and use in various experiments. However, one of the limitations of this compound is that it is toxic and can be harmful to humans and animals. Therefore, it must be handled with care and used in a controlled environment.

Future Directions

There are several future directions for the research and development of N-(2-methoxy-5-methylphenyl)-N'-(2-methyl-4-nitrophenyl)thiourea. One of the future directions is to study the mechanism of action of this compound in more detail. This will help to better understand how this compound works and how it can be used to treat various diseases. Another future direction is to develop new and more effective pesticides that are based on this compound. This will help to reduce the use of harmful pesticides and promote sustainable agriculture. Finally, future research can focus on developing new drugs that are based on this compound and can be used to treat various diseases.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-N'-(2-methyl-4-nitrophenyl)thiourea has been widely used in scientific research. This compound is used as a pesticide in agriculture to control pests that damage crops. It is also used in medicine to treat various diseases, including cancer, diabetes, and hypertension. In biochemistry, this compound is used to study the mechanism of action of various enzymes and proteins.

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-(2-methyl-4-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-10-4-7-15(22-3)14(8-10)18-16(23)17-13-6-5-12(19(20)21)9-11(13)2/h4-9H,1-3H3,(H2,17,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOFSEHCIBPMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-5-methylphenyl)-3-(2-methyl-4-nitrophenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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